molecular formula C11H25IOSi B8758866 (2-Iodoethoxy)triisopropylsilane CAS No. 93550-77-7

(2-Iodoethoxy)triisopropylsilane

Cat. No.: B8758866
CAS No.: 93550-77-7
M. Wt: 328.30 g/mol
InChI Key: NCRMNHSZPLHRRW-UHFFFAOYSA-N
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Description

(2-Iodoethoxy)triisopropylsilane is a silane-based compound with the molecular formula C₁₁H₂₅IOSi (molecular weight: 344.31 g/mol). It features a triisopropylsilyl (TIPS) group attached to a 2-iodoethoxy chain. This compound is widely used in organic synthesis as a protecting group for alcohols and as an intermediate in the preparation of functionalized silanes . Its synthesis involves reacting 2-iodoethanol with triisopropylsilyl chloride (TIPSCl) in the presence of imidazole, yielding the product in high purity (96%) under mild conditions . The TIPS group provides steric bulk, enhancing stability against nucleophilic attack and oxidative conditions, while the iodoethoxy moiety serves as a versatile leaving group or reactive site for further functionalization .

Properties

CAS No.

93550-77-7

Molecular Formula

C11H25IOSi

Molecular Weight

328.30 g/mol

IUPAC Name

2-iodoethoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C11H25IOSi/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h9-11H,7-8H2,1-6H3

InChI Key

NCRMNHSZPLHRRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Triethoxy(3-iodopropyl)silane
  • Molecular Formula : C₉H₂₁IO₃Si
  • Molecular Weight : 332.25 g/mol
  • Structure : Features a triethoxy silane group and a 3-iodopropyl chain.
  • Key Differences :
    • The ethoxy groups (vs. isopropyl in TIPS) reduce steric hindrance, increasing reactivity toward nucleophiles.
    • The iodine atom is positioned on a propyl chain (vs. ethoxy chain), altering its leaving-group behavior and spatial accessibility in reactions.
  • Applications : Primarily used as a coupling agent in surface chemistry and polymer crosslinking .
((3-Iodocyclohexyl)oxy)triisopropylsilane
  • Synthesis : Derived from 1,3-cyclohexanediol via silylation and iodination, yielding a 27% isolated product .
  • Key Differences :
    • The cyclohexyl ring introduces conformational rigidity, limiting rotational freedom compared to the linear ethoxy chain in (2-iodoethoxy)TIPS.
    • Lower synthetic yield suggests greater steric challenges during iodination .
(Iodoethynyl)triisopropylsilane
  • Structure : Contains an ethynyl group instead of ethoxy.
  • Reactivity: The ethynyl group enables alkyne-based coupling reactions (e.g., Sonogashira), while the iodine atom can participate in halogen-exchange processes .

Functional Analogs

3-Methacryloxypropyltrimethoxysilane
  • Molecular Formula : C₁₀H₂₀O₅Si
  • Applications : Used in adhesives and coatings due to its methacrylate group, which polymerizes under UV light. Unlike (2-iodoethoxy)TIPS, it lacks iodine but includes a reactive double bond for crosslinking .
Triisopropylsilane (TIPS-H)
  • Role : A reducing agent in peptide synthesis to prevent disulfide bond formation.
  • Contrast : While both compounds share the TIPS group, TIPS-H lacks the iodoethoxy chain, making it unsuitable for alkylation or protection but effective in reductive cleavage .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Highlights Applications Reference
(2-Iodoethoxy)triisopropylsilane C₁₁H₂₅IOSi 344.31 Iodoethoxy, TIPS High stability; iodine as leaving group Alcohol protection, alkynylation
Triethoxy(3-iodopropyl)silane C₉H₂₁IO₃Si 332.25 Iodopropyl, triethoxy Lower steric hindrance; faster nucleophilic substitution Polymer crosslinking
((3-Iodocyclohexyl)oxy)TIPS C₁₅H₂₉IOSi 356.44 Cyclohexyl, TIPS Rigid structure; lower synthetic yield (27%) Rigid scaffold synthesis
3-Methacryloxypropyltrimethoxysilane C₁₀H₂₀O₅Si 248.35 Methacrylate UV-polymerizable Adhesives, coatings

Research Findings

Steric Effects : The TIPS group in this compound significantly slows reaction rates in SN2 mechanisms compared to less hindered analogs like triethoxy(3-iodopropyl)silane .

Iodine Reactivity : The ethoxy chain positions iodine for efficient displacement in cross-coupling reactions, whereas propyl- or cyclohexyl-bound iodine requires harsher conditions .

Thermal Stability : TIPS-containing compounds exhibit superior thermal stability (decomposition >200°C) compared to trimethoxy silanes, which degrade at lower temperatures .

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